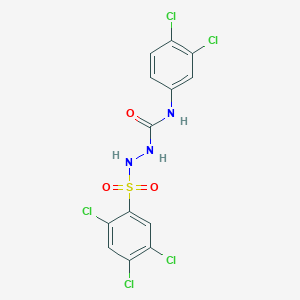
4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is a complex organic compound characterized by the presence of multiple chlorine atoms and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide typically involves the reaction of 3,4-dichloroaniline with 2,4,5-trichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for mixing, heating, and purification. Safety measures are also implemented to handle the toxic and corrosive nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trichlorophenyl 4-nitrophenyl ether
- 2,6-Dichloro-N-[(2,4,6-trichlorophenyl)carbamoyl]benzamide
Uniqueness
4-(3,4-Dichlorophenyl)-1-((2,4,5-trichlorophenyl)sulfonyl)semicarbazide is unique due to its specific arrangement of chlorine atoms and the presence of both sulfonyl and semicarbazide groups
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[(2,4,5-trichlorophenyl)sulfonylamino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl5N3O3S/c14-7-2-1-6(3-8(7)15)19-13(22)20-21-25(23,24)12-5-10(17)9(16)4-11(12)18/h1-5,21H,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEPPXCZTQJDPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)NNS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl5N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
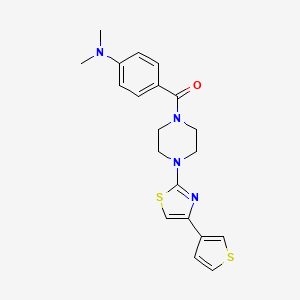
![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2550391.png)
![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-5-yl)methanamine](/img/structure/B2550395.png)
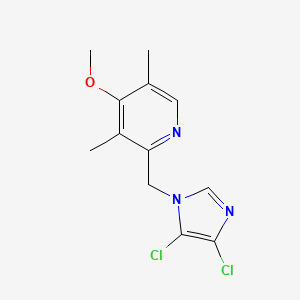
![2-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]azetidin-3-yl}-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2550398.png)


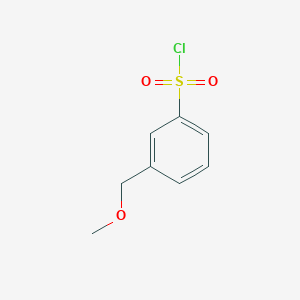
![2-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2550402.png)
![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(benzo[d]thiazol-2-yl)acetamide](/img/structure/B2550404.png)
![N-(2-HYDROXYETHYL)-N-PHENYL-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE](/img/structure/B2550406.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2550407.png)
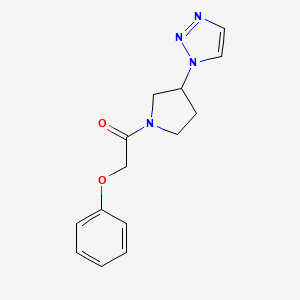
![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-3,3,3-trifluoro-N-methylpropane-1-sulfonamide](/img/structure/B2550411.png)
